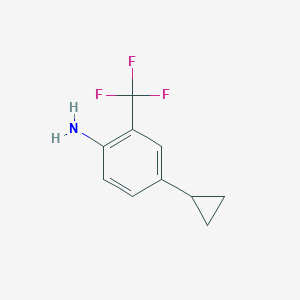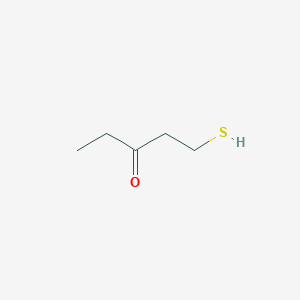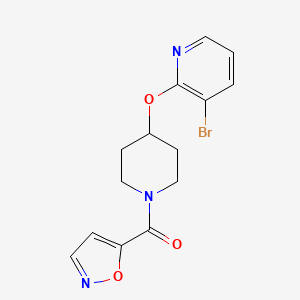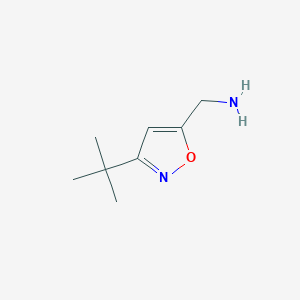![molecular formula C24H23N5O4 B2710066 3-(2-Methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione CAS No. 896294-64-7](/img/structure/B2710066.png)
3-(2-Methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains methoxyethyl and methoxyphenyl groups, which are ether groups, and an imidazolino[1,2-h]purine-2,4-dione group, which is a heterocyclic compound .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of various functional groups and a heterocyclic ring. The presence of these groups would likely influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The ether groups might undergo reactions such as cleavage under acidic conditions, while the imidazolino[1,2-h]purine-2,4-dione group might participate in various types of heterocyclic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of ether groups might make the compound relatively polar, influencing its solubility in various solvents .Scientific Research Applications
Hemodynamic Agents
One area of research involves compounds acting as hemodynamic agents, influencing heart function and blood flow. For example, studies have investigated the hemodynamic efficacy of compounds like AR-L 115 BS after both intravenous and oral administration in patients with heart failure, demonstrating promising inotropic (force of heart's contraction) effects without significant side effects (Thormann, Kramer, & Schlepper, 1981). Such research suggests potential applications in treating chronic heart failure.
Parkinsonism Studies
Another area involves the investigation of Parkinson's disease and related disorders. Studies have examined the effects of specific compounds on symptoms resembling Parkinson's disease, highlighting the biochemical abnormalities and potential therapeutic implications (Burns, LeWitt, Ebert, Pakkenberg, & Kopin, 1985). These findings may inform the development of treatments for neurodegenerative diseases.
Anti-inflammatory Research
Research on new anti-inflammatory agents is also relevant, where compounds are assessed for their ability to modulate inflammation-related markers in the body. Techniques for determining levels of such compounds in plasma and urine have been developed, contributing to our understanding of drug metabolism and efficacy (Krause, 1981).
Metabolite Analysis
Additionally, the identification of urinary metabolites from novel compounds can provide insights into their metabolic pathways and potential toxicological impacts. For instance, research on RCS-4 metabolites in urine samples from individuals with symptoms of drug intoxication has been conducted to understand its metabolism and potential risks (Kavanagh, Grigoryev, Melnik, & Simonov, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyethyl)-6-(2-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-26-21-20(22(30)27(24(26)31)13-14-32-2)28-15-18(16-9-5-4-6-10-16)29(23(28)25-21)17-11-7-8-12-19(17)33-3/h4-12,15H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLQPWUBAGRSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,3-benzodioxol-5-yl-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B2709987.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)
![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)
![3-[(3,5-Difluorobenzyl)thio]-8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2710000.png)




![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)